molecular formula C14H20N4O B2862674 N,N-Dimethyl-2-(pyrazolo[1,5-a]pyrazin-4-yloxy)cyclohexan-1-amine CAS No. 2201619-78-3

N,N-Dimethyl-2-(pyrazolo[1,5-a]pyrazin-4-yloxy)cyclohexan-1-amine

Cat. No. B2862674
CAS RN: 2201619-78-3
M. Wt: 260.341
InChI Key: GASWTLBEEMWSDV-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrazine derivatives are appreciated to manifest a wide range of biological qualities such as cannabinoid hCB1 and hCB2 receptor, anti-inflammatory, inhibitors of p38 Kinase, CB1 receptor antagonists, antimicrobial activity . They have been used in the design and synthesis of pharmaceutical candidates .


Synthesis Analysis

Starting from the 3,5-dimethyl pyrazole ring and acetophenone derivatives, different N-propargylated C-3 substituted pyrazoles were obtained. These derivatives were reacted with different amine derivatives using Cs2CO3 in methanol and different pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives were obtained .


Molecular Structure Analysis

The molecular structure of these compounds is complex and depends on the specific substituents used in the synthesis. The structure–activity relationship (SAR) study revealed an amide group with a long alkyl chain and benzene ring with a p -CF3 group could be important for efficiency .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve the reaction of the 3,5-dimethyl pyrazole ring with acetophenone derivatives to form N-propargylated C-3 substituted pyrazoles. These intermediates are then reacted with different amine derivatives to form the final pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on the specific substituents used in the synthesis. Some compounds have shown good solid-state emission intensities .

Scientific Research Applications

Fluorescent Probes for Biological Imaging

This compound is part of the pyrazolo[1,5-a]pyrimidines (PPs) family, which has been identified as strategic for optical applications. They are used as fluorescent probes due to their tunable photophysical properties . These properties allow them to be used in studying the dynamics of intracellular processes and as chemosensors .

Solid-State Emitters for Organic Materials

The PPs, including our compound of interest, can be designed to emit light in the solid state. This makes them suitable for use in organic light-emitting devices (OLEDs). The solid-state emission intensities of these compounds are comparable to commercial probes like coumarin-153 and rhodamine 6G .

Antiproliferative Agents in Cancer Research

Derivatives of pyrazolo[1,5-a]pyrazine have shown antiproliferative effects on lung adenocarcinoma cell lines. This suggests that our compound could be used in the development of new cancer therapies, particularly targeting lung cancer .

Synthetic Methodology for Pharmaceutical Compounds

The simpler and greener synthetic methodology of PPs, compared to other fluorophores, makes them advantageous for pharmaceutical applications. They offer a sustainable approach to synthesizing compounds with potential therapeutic benefits .

Chelating Agents for Ions

Due to the presence of heteroatoms like nitrogen, compounds in the PPs family can act as chelating agents. This property is useful in creating complex compounds with ions, which can have various applications in materials science and medicine .

Sensing and Bioimaging

The compound’s ability to function as a fluorescent molecule makes it a crucial tool for sensing applications. It can be used for ionic or molecular sensing and bioimaging, which are essential in medical diagnostics and research .

Inhibitors of Biological Targets

Pyrazolo[1,5-a]pyrazine derivatives have been appreciated for manifesting a wide range of biological activities. They can act as inhibitors for various biological targets, such as enzymes and receptors, which is significant in drug discovery .

Study of Bio-Macromolecular Interactions

These compounds can interact with bio-macromolecules, which is valuable for understanding biological processes at the molecular level. This interaction can be exploited in the study of diseases and the development of targeted therapies .

Future Directions

Given the wide range of biological activities exhibited by pyrazolo[1,5-a]pyrazine derivatives, there is significant potential for future research in this area. This could include the synthesis of new derivatives, further investigation of their biological activities, and exploration of their potential applications in various fields .

properties

IUPAC Name

N,N-dimethyl-2-pyrazolo[1,5-a]pyrazin-4-yloxycyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c1-17(2)11-5-3-4-6-13(11)19-14-12-7-8-16-18(12)10-9-15-14/h7-11,13H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASWTLBEEMWSDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCC1OC2=NC=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-2-(pyrazolo[1,5-a]pyrazin-4-yloxy)cyclohexan-1-amine

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